molecular formula C14H12O B7894581 1-Phenoxy-3-vinylbenzene

1-Phenoxy-3-vinylbenzene

Cat. No.: B7894581
M. Wt: 196.24 g/mol
InChI Key: QDCUAHOXDLTZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-vinylbenzene is an organic compound with the molecular formula C14H12O It is characterized by a phenoxy group attached to a benzene ring, which is further substituted with a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenoxy-3-vinylbenzene can be synthesized through various methods. One common approach involves the isomerizing metathesis of 1-(non-8-en-1-yl)-3-phenoxybenzene, which yields a mixture of this compound and 1-phenoxy-3-(prop-1-en-1-yl)benzene . The crude mixture is then purified through filtration and further metathesized using specific catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents, such as dichloromethane or 2-methyl tetrahydrofuran, can enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of 1-Phenoxy-3-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution and addition reactions. The phenoxy group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The vinyl group provides a site for addition reactions, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 1-Phenoxy-2-vinylbenzene
  • 1-Phenoxy-4-vinylbenzene
  • 3-Phenoxy-1-vinylbenzene

Comparison: 1-Phenoxy-3-vinylbenzene is unique due to the specific positioning of the phenoxy and vinyl groups, which influences its reactivity and applications.

Properties

IUPAC Name

1-ethenyl-3-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCUAHOXDLTZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346832
Record name 1-Phenoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63444-54-2
Record name 1-Phenoxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 250 ml. of dimethyl sulfoxide were dissolved 7.0 g of α-(3-phenoxyphenyl)ethyl alcohol and 0.5 g of m-dinitrobenzene as a polymerization inhibitor. The solution was subjected to reaction at 160° C. for 10 hours. After cooling, the reaction mixture was incorporated with 250 ml. of dichloromethane, and washed with 600 ml. of water. The resultant dichloromethane layer was separated after removal of the dimethyl sulfoxide, and dried with magnesium sulfate. Then the dichloromethane in the layer was distilled off under reduced pressure, and the resultant residue was subjected to column chromatography. From hexane eluate was obtained 4.75 g of 3-phenoxystyrene.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of triphenylmethylphosphonium bromide (25.23 g) and potassium tert-butoxide (1M solution in tetrahydrofuran) (75.67 ml) was stirred at 0° C. for 0.5 h. A solution of 3-phenoxy-benzaldehyde (10.0 g) in THF (10 ml) was added to the mixture and the reaction mixture stirred at 0° C. for 4 h. Ammonium chloride solution was added and the mixture extracted with diethyl ether. The organic extracts were combined, washed with water, dried and concentrated. Purification (SiO2, isohexane:ethyl acetate 4:1 as eluant) gave the subtitle compound (7.12 g).
Name
triphenylmethylphosphonium bromide
Quantity
25.23 g
Type
reactant
Reaction Step One
Quantity
75.67 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenoxy-3-vinylbenzene
Reactant of Route 2
Reactant of Route 2
1-Phenoxy-3-vinylbenzene
Reactant of Route 3
Reactant of Route 3
1-Phenoxy-3-vinylbenzene
Reactant of Route 4
Reactant of Route 4
1-Phenoxy-3-vinylbenzene
Reactant of Route 5
Reactant of Route 5
1-Phenoxy-3-vinylbenzene
Reactant of Route 6
Reactant of Route 6
1-Phenoxy-3-vinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.